2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound is a cyclopenta[c]pyridazinone derivative featuring a 1,2,5-thiadiazole-substituted piperidine moiety. The core structure, cyclopenta[c]pyridazin-3-one, is a bicyclic system fused with a pyridazinone ring, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects . The thiadiazole group, a heterocycle containing sulfur and nitrogen, is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
2-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15-8-12-2-1-3-13(12)17-20(15)10-11-4-6-19(7-5-11)14-9-16-22-18-14/h8-9,11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQFFRIVZTKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with thiocyanates or thiosemicarbazides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine moiety is often prepared by alkylation of piperidine with appropriate alkyl halides or by reductive amination of piperidone derivatives.
Cyclopenta[c]pyridazinone Core Construction: This core structure can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the piperidine moiety can yield secondary or tertiary amines .
Scientific Research Applications
Molecular Structure and Properties
The molecular structure of this compound includes a thiadiazole ring, a piperidine moiety, and a cyclopenta[c]pyridazin core. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 280.39 g/mol
The compound's structure allows it to participate in various chemical reactions typical for heterocyclic compounds, influencing its solubility and stability in biological systems.
Biological Activities
Recent studies have indicated that 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties by modulating inflammatory pathways.
- CNS Activity : Preliminary studies suggest neuroprotective effects against excitotoxicity in neuronal cultures.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays conducted on glial cells showed that treatment with this compound reduced the production of pro-inflammatory cytokines. This suggests a mechanism that could be beneficial in treating neuroinflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the cyclopenta[c]pyridazinone core provides structural stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Compound A : 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS RN: 122001-78-9)
- Structure: Lacks the thiadiazole-piperidine substituent, retaining only the bicyclic pyridazinone core.
- Properties : Molecular formula C₇H₈N₂O, MW 136.15 g/mol. Simpler structure likely reduces steric hindrance but limits target selectivity .
Compound B : 2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS RN: 2320213-48-5)
- Structure : Replaces the thiadiazole with a 2-methylbenzoyl group on the piperidine.
- Properties: Molecular formula C₂₁H₂₅N₃O₂, MW 351.44 g/mol.
Heterocyclic Substituent Comparison
Compound C : 1-{[5-(2,4-Difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl}-3-ethylcyclopenta[d]pyrimidine-2,4-dione
- Structure: Shares a thiadiazole moiety but incorporates a pyrimidinedione core instead of pyridazinone.
- Synthesis : Prepared via Suzuki-Miyaura coupling, highlighting the versatility of thiadiazole intermediates in cross-coupling reactions .
Compound D: [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone
- Structure : Substitutes piperidine with piperazine and adds a pyrazole-pyrimidine side chain.
- Implications : The piperazine group may enhance solubility, while the pyrimidine-pyrazole unit could introduce multi-target activity .
Comparative Data Table
Research Findings and Implications
- Thiadiazole vs. Benzoyl Groups : The thiadiazole in the target compound likely confers stronger hydrogen-bonding interactions compared to the 2-methylbenzoyl group in Compound B, which prioritizes hydrophobic interactions .
- Synthetic Accessibility: The target compound’s synthesis may mirror methods used for Compound B (alkylation of pyridazinone with piperidine derivatives) , whereas Compound C requires palladium-catalyzed cross-coupling .
Biological Activity
The compound 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
This compound features a complex structure that includes a cyclopenta[c]pyridazin core and a thiadiazole-piperidine moiety. The molecular formula is with a molecular weight of approximately 297.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : This can be synthesized through cyclization of appropriate precursors.
- Piperidine Ring Formation : Often achieved via hydrogenation of pyridine derivatives.
- Coupling Reactions : The thiadiazole and piperidine rings are coupled through amide bond formation using coupling reagents like EDCI and HOBt.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds often possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar compounds inhibited the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has indicated potential anticancer activity:
- Cell Line Studies : Compounds with similar structures have been tested against cancer cell lines (e.g., MCF-7 for breast cancer) showing promising results in inhibiting cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways relevant in various diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of thiadiazole derivatives found that compounds with similar structural motifs significantly reduced bacterial viability in a dose-dependent manner.
- Anticancer Research : A recent investigation into the anticancer properties revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Level: Advanced
The synthesis of this polycyclic compound involves multi-step reactions, including the formation of the thiadiazole-piperidine moiety and cyclopenta[c]pyridazinone core. A critical challenge is controlling regioselectivity during cyclization and minimizing side reactions like ring-opening or oxidation. Evidence from analogous pyridothiadiazine derivatives suggests optimizing catalysts (e.g., palladium for cross-couplings) and solvents (e.g., DMF or acetonitrile for polar intermediates) to improve yields . Temperature gradients (e.g., reflux vs. room temperature) and inert atmospheres (N₂/Ar) may stabilize reactive intermediates like thiadiazole rings .
How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
Level: Advanced
Confirmation of the structure requires a combination of 1H/13C NMR (to assign piperidine and pyridazinone proton environments), HRMS (for molecular ion validation), and IR spectroscopy (to identify carbonyl and thiadiazole functional groups) . For stereochemical or conformational uncertainties, X-ray crystallography is definitive, as seen in similar bicyclic systems . Computational methods (DFT calculations) can predict NMR chemical shifts and optimize 3D conformations, aiding in data interpretation when crystallographic data is unavailable .
What experimental strategies are recommended to analyze this compound’s biological activity in vitro?
Level: Basic
Preliminary biological screening should focus on target-specific assays (e.g., kinase inhibition or GPCR binding) due to the compound’s structural similarity to bioactive pyridazinone and piperidine derivatives . Use dose-response curves (IC₅₀/EC₅₀ determination) and selectivity panels to differentiate primary targets from off-target effects. Cell viability assays (e.g., MTT) are essential to rule out cytotoxicity before mechanistic studies .
How should researchers address contradictory solubility or stability data reported for this compound?
Level: Advanced
Contradictions in solubility/stability often arise from varying solvent systems or impurities. Conduct HPLC purity analysis (>95% purity recommended) and compare solubility in DMSO vs. aqueous buffers (with pH adjustment). Stability studies under different temperatures (4°C vs. −20°C) and light exposure can identify degradation pathways . For hygroscopic compounds, Karl Fischer titration may quantify water content, which impacts solubility .
What are the best practices for characterizing reaction intermediates during synthesis?
Level: Basic
Isolate intermediates via column chromatography (silica gel, gradient elution) and confirm structures using LC-MS for real-time monitoring . TLC with UV-active stains (e.g., ceric ammonium molybdate) is critical for tracking reaction progress. For unstable intermediates (e.g., thiadiazole precursors), use low-temperature NMR (e.g., −40°C in CD₂Cl₂) to prevent decomposition during analysis .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Level: Advanced
Leverage molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors) and ADMET prediction tools (e.g., SwissADME) to assess logP, bioavailability, and metabolic stability. QSAR models can correlate structural modifications (e.g., substituents on the piperidine ring) with solubility or membrane permeability .
What analytical techniques are essential for confirming the absence of genotoxic impurities?
Level: Advanced
Follow ICH M7 guidelines using LC-MS/MS to detect trace genotoxic impurities (e.g., alkylating agents or aromatic amines). Ames testing or comet assays provide in vitro/in vivo genotoxicity profiles. For residual solvents, GC-MS with headspace sampling is recommended .
How do steric and electronic effects influence the reactivity of the thiadiazole moiety?
Level: Advanced
The electron-deficient thiadiazole ring participates in nucleophilic substitutions (e.g., SNAr) at the 3-position, but steric hindrance from the piperidine group may slow reactivity. Computational studies (NBO analysis) can quantify charge distribution, while kinetic experiments (varying nucleophile concentrations) reveal steric contributions .
What strategies mitigate racemization during chiral center formation in derivatives?
Level: Advanced
Use asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective synthesis. Monitor optical rotation or chiral HPLC to detect racemization. Low-temperature reactions and non-polar solvents (e.g., toluene) reduce thermal epimerization .
How can researchers validate target engagement in cellular assays for this compound?
Level: Advanced
Employ cellular thermal shift assays (CETSA) or target occupancy assays using fluorescent probes. CRISPR knockouts of the putative target protein can confirm mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
